molecular formula C26H35FeOP2+ B8249258 (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

Cat. No.: B8249258
M. Wt: 481.3 g/mol
InChI Key: MUQQLQYTBWUGKL-SQKCAUCHSA-N
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Description

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene is a chiral organophosphorus compound that features a ferrocene backbone. This compound is notable for its unique structure, which includes both di-tert-butylphosphino and phenylphosphinoyl groups. These groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene typically involves multiple steps. One common approach is the reaction of a ferrocene derivative with di-tert-butylphosphine and phenylphosphine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene has several scientific research applications:

Mechanism of Action

The mechanism of action of (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions. The di-tert-butylphosphino and phenylphosphinoyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q;-1;+2/t16-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQLQYTBWUGKL-SQKCAUCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C\1=CC=C/C1=[P+](\C2=CC=CC=C2)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FeOP2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746443
Record name cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221746-66-2
Record name cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Reactant of Route 2
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Reactant of Route 3
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Reactant of Route 4
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Reactant of Route 5
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Reactant of Route 6
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

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